

# 3-Methyloxetane structure and molecular formula

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An In-depth Technical Guide to **3-Methyloxetane**: Structure, Properties, and Synthesis

### Introduction

**3-Methyloxetane** is a heterocyclic organic compound featuring a four-membered ring containing one oxygen atom and a methyl group at the 3-position. The strained oxetane ring is a key structural motif in various natural products and has garnered significant interest in medicinal chemistry and materials science. Its unique properties, including its role as a polar, aprotic building block and its ability to undergo ring-opening polymerization, make it a valuable synthon for drug development professionals and researchers. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols.

## **Molecular Structure and Formula**

The fundamental identity of **3-methyloxetane** is defined by its specific arrangement of atoms and chemical bonds. Its structure consists of a saturated four-membered ether ring (oxetane) substituted with a methyl group.

Molecular Formula: C<sub>4</sub>H<sub>8</sub>O[1][2]

IUPAC Name: 3-methyloxetane[2]

Synonyms: Oxetane, 3-methyl-; 3-Methyl-oxacyclobutan; 3-Methyl-oxetan[1]



## **Chemical Structure Diagram**

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Caption: 2D chemical structure of **3-Methyloxetane**.

## **Chemical Identifiers**

For unambiguous identification in databases and literature, a standardized set of identifiers is used.

Identifier	Value	Source
CAS Number	2167-38-6	[2]
Molecular Weight	72.11 g/mol	[2][3]
Exact Mass	72.057514874 Da	[2]
InChI	InChI=1S/C4H8O/c1-4-2-5-3- 4/h4H,2-3H2,1H3	[2]
InChIKey	VJQHJNIGWOABDZ- UHFFFAOYSA-N	[2]
Canonical SMILES	CC1COC1	[1][2]



# **Physicochemical Properties**

The physical and chemical properties of **3-methyloxetane** are crucial for its handling, application in synthesis, and prediction of its behavior in biological systems.

Property	Value	Source
Density	0.9 ± 0.1 g/cm <sup>3</sup>	[1][4]
Boiling Point	59.0 ± 8.0 °C at 760 mmHg	[1][4]
Flash Point	-19.8 ± 15.3 °C	[1][4]
Vapor Pressure	217.5 ± 0.1 mmHg at 25°C	[1]
Refractive Index	1.406	[1][4]
LogP	0.25	[1]
Topological Polar Surface Area (TPSA)	9.23 Ų	[1]

# **Experimental Protocols**

Detailed methodologies are essential for the replication of scientific findings. Below are protocols for the synthesis of a key **3-methyloxetane** precursor and its subsequent characterization.

## Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

The synthesis of 3-substituted oxetanes often begins with precursors like 1,1,1-tris(hydroxymethyl)ethane (TME). The following protocol describes the synthesis of 3-hydroxymethyl-3-methyloxetane (HMMO), a common intermediate.[5]

Objective: To synthesize HMMO via cyclization and decarboxylation of an intermediate cyclic carbonate.

#### Materials:

• 1,1,1-tris(hydroxymethyl)ethane (TME)



- Diethyl carbonate
- Sodium methoxide (catalyst)
- Toluene (solvent)
- Hydrochloric acid (for neutralization)
- Sodium chloride solution (brine)
- Anhydrous magnesium sulfate (drying agent)

#### Procedure:

- Carbonate Formation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve TME in toluene. Add a catalytic amount of sodium methoxide.
- Add diethyl carbonate to the mixture. Heat the reaction mixture to reflux (approximately 110-120°C) to drive the transesterification reaction, forming the corresponding cyclic carbonate.
   Ethanol is removed as a byproduct.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric acid until the pH is neutral.
- Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude cyclic carbonate.
- Decarboxylation: The crude cyclic carbonate is placed in a distillation apparatus. Heat the
  material to approximately 160°C.[5] The carbonate will undergo thermal decomposition,
  releasing carbon dioxide and forming HMMO.
- The product, HMMO, is distilled directly from the reaction mixture as it forms.



 Purification: The collected distillate can be further purified by fractional distillation under reduced pressure to yield pure 3-hydroxymethyl-3-methyloxetane.

## **Spectroscopic Characterization Protocol (NMR)**

Objective: To confirm the structure of the synthesized product using <sup>1</sup>H NMR spectroscopy.

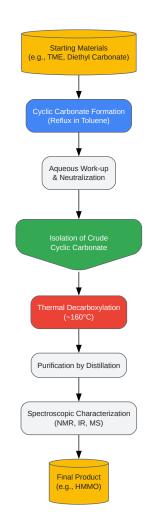
#### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
  present in the solvent.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the
  chemical shifts (ppm) and coupling patterns (multiplicity) to confirm the presence of the
  methyl group, the oxetane ring protons, and the hydroxymethyl group, matching them to
  expected values from literature or predictive software.

## **Synthetic Workflow and Logical Relationships**

The synthesis of functionalized oxetanes is a multi-step process. The following diagram illustrates a generalized workflow for the synthesis and purification of a 3-substituted oxetane, such as HMMO.





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Caption: Generalized workflow for the synthesis of 3-hydroxymethyl-**3-methyloxetane**.

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## References

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